2-Isobutylpyrazine
Overview
Description
2-Isobutylpyrazine is an organic compound belonging to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. It is characterized by a distinct aroma often described as earthy or green, reminiscent of bell peppers. This compound is naturally occurring and can be found in various plants, including grapes and bell peppers. It plays a significant role in the flavor and fragrance industry due to its potent odor properties .
Mechanism of Action
Target of Action
It has been suggested that it may interact with specific receptors or enzymes within the body .
Mode of Action
Biochemical Pathways
It has been suggested that the compound may be involved in the methoxylation of the nonvolatile precursor 2-hydroxy-3-isobutylpyrazine, leading to the formation of the highly volatile 2-isobutylpyrazine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isobutylpyrazine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with isobutylamine under basic conditions. Another method includes the cyclization of 2-isobutyl-3-methoxypyrazine from leucine amide and glyoxal, followed by methylation .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process typically involves the use of metal catalysts and controlled reaction conditions to ensure high yield and purity. The Maillard reaction, which involves the reaction of amino acids with reducing sugars, is also utilized in the production of pyrazine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Various substituted pyrazines depending on the reagents used
Scientific Research Applications
2-Isobutylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its distinct aroma makes it useful in studying olfactory receptors and sensory biology.
Medicine: Research is ongoing into its potential antimicrobial properties and its role in drug development.
Industry: It is extensively used in the flavor and fragrance industry to impart earthy and green notes to products
Comparison with Similar Compounds
2-Methoxy-3-isobutylpyrazine: Known for its strong green bell pepper aroma, commonly found in grapes and wines.
2-Methoxy-3-isopropylpyrazine: Similar in structure but with an isopropyl group instead of an isobutyl group, also contributing to green and earthy aromas
Uniqueness: 2-Isobutylpyrazine stands out due to its specific isobutyl side chain, which imparts a unique aroma profile compared to other pyrazines. Its presence in natural products like bell peppers and its significant role in the flavor industry highlight its distinctiveness .
Properties
IUPAC Name |
2-(2-methylpropyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(2)5-8-6-9-3-4-10-8/h3-4,6-7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIMUUJMEBJXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183668 | |
Record name | Isobutylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29460-92-2 | |
Record name | Isobutylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29460-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is so special about the aroma of 2-isobutylpyrazine?
A1: this compound, particularly the isomer 3,5-dimethyl-2-isobutylpyrazine, possesses a unique aroma profile that makes it highly desirable in the food and fragrance industries. Described as reminiscent of cocoa and hazelnut, it also exhibits musky, animalic notes with hints of patchouli, vetiver, and menthol. [] This complex aroma profile allows it to add depth and warmth to a variety of products.
Q2: In what types of products can we find this compound?
A2: Due to its pleasant and versatile aroma, this compound finds application in a wide range of food and fragrance products. In the food industry, it's commonly used to enhance the flavor profile of chocolate, cocoa, baked goods, breakfast cereals, milk products, roasted and processed vegetables, soups, baked potatoes, sweet sauces, and mint flavors. [] In the fragrance industry, it serves as a valuable tool for both men's and women's fragrances, particularly in woody, chypre, oriental, and fougere compositions, adding depth and warmth to floral accords. []
Q3: Has this compound been found in nature?
A3: Yes, this compound isomers have been identified in several natural sources. For example, they are present in the skin and flesh of potato cultivars after baking. [] Interestingly, 3,6-dimethyl-2-isobutylpyrazine was also discovered in the headspace of unmated female digger wasps (Liris niger). This specific isomer elicits a strong response from the male antenna, suggesting its role as a potential pheromone. []
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